21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione
Description
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-[(8S,9S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-17,20,28H,6-9,11-12H2,1-3H3/t16-,17-,20+,21?,22-,23-/m0/s1 |
InChI Key |
QDQSHYPJQHVPIE-LCLBLDJOSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CCC34C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Purity | >95% (HPLC) |
| Product Format | Neat |
General Preparation Approaches
The synthesis of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione typically involves multiple synthetic steps. Based on documented methods for structurally related steroids, there are several key transformation strategies that can be employed.
Synthesis of 4,6-Diene Structural Motif
The 4,6-diene structural motif is a characteristic feature of the target compound and can be prepared through several documented methods.
Chloranil Oxidation Method
One efficient approach for introducing the 4,6-diene system involves the use of chloranil (tetrachlorobenzoquinone) as an oxidizing agent to dehydrogenate the appropriate steroid precursor.
Procedure:
- Add the pregnenolone derivative (40g) to a mixture of methyl ethyl ketone (200 ml) and water (50 ml) in a three-necked flask
- Add tetrachlorobenzoquinone (chloranil) as the oxidizing agent
- Maintain the reaction temperature at 40-45°C for 3 hours under inert atmosphere
- Monitor the reaction progress by TLC
- Upon completion, pour the solution into water (1000 ml)
- Filter the precipitate, wash thoroughly with water, and dry to obtain the 4,6-diene product
This method has demonstrated yields of approximately 95.8% with purity levels of 96.1% when applied to related steroid structures.
Bromination-Elimination Strategy
An alternative approach involves a bromination-elimination sequence:
Procedure:
- Treat the steroid precursor with N-bromoacetamide in THF
- This yields approximately 80% of the desired bromohydrin and about 20% of isomeric byproducts
- The brominated intermediate partially eliminates HBr during purification through silica gel chromatography
- Complete the elimination by treatment with a suitable base
- This simultaneously deacetylates the 21-position and completes the elimination of the bromine at C-5
Introduction of the 21-Acetyloxy Group
The 21-acetyloxy group is a critical functional element in the target compound and can be introduced through several methods.
Direct Acetylation Method
The most straightforward approach involves direct acetylation of a 21-hydroxy precursor:
Procedure:
- Dissolve the 21-hydroxy steroid (0.052 g) in dry dichloromethane (1 ml)
- Add pyridine (0.12 ml) as a base catalyst
- Add acetic anhydride in pyridine
- Stir the reaction mixture at room temperature for 24 hours
- Dilute with dichloromethane
- Wash with 1M HCl and water
- Evaporate to dryness
- Purify by preparative TLC or recrystallization from absolute ethanol
Indirect Method via 21-Halo Intermediate
An alternative approach proceeds via a 21-halo intermediate:
Procedure:
- Convert the 21-hydroxy steroid to a 21-halo derivative (typically 21-iodo or 21-bromo)
- React with an acetate salt (sodium acetate or potassium acetate)
- Use silver fluoride in methyl cyanide or similar conditions to promote substitution
- Alternatively, treat the 21-methanesulphonate derivative directly with potassium acetate in DMF or DMSO
- Heating at 100-110°C for 18-24 hours typically facilitates the substitution reaction
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Direct Acetylation | Simple procedure, mild conditions | May require excess reagents | 70-85% |
| Via 21-Halo | Higher selectivity for hindered substrates | Multiple steps, use of sensitive reagents | 65-80% |
The strategic introduction of the 17-hydroxy group and the ketone functionalities at positions 3, 11, and 20 represents critical steps in the synthesis.
Introduction of the 11-Keto Group
The 11-keto functionality can be introduced through oxidation of the corresponding 11-hydroxy precursor:
Procedure:
- Dissolve the 11-hydroxy steroid in acetic acid
- Add chromic acid or pyridinium chlorochromate (PCC) as the oxidizing agent
- Monitor the reaction by TLC
- Upon completion, work up the reaction by standard procedures
- Purify by column chromatography
Complete Synthetic Routes
Based on the documented methods for structurally related steroids, several viable synthetic routes can be proposed for 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione.
Route A: From Progesterone Derivatives
This route utilizes progesterone or related C-21 steroids as starting materials:
- Introduction of 11-keto functionality through selective oxidation
- Hydroxylation at C-17 using peracid treatment
- Introduction of the 21-hydroxy group through hydroxylation
- Creation of the 4,6-diene system using chloranil oxidation
- Acetylation of the 21-hydroxy group using acetic anhydride in pyridine
Route B: Via 21-Halo Intermediate
An alternative approach utilizing a 21-halo intermediate:
- Begin with a suitable 17-hydroxy-pregnenolone derivative
- Introduce the 11-keto functionality
- Convert to the 4,6-diene using bromination-elimination or chloranil oxidation
- Functionalize the 21-position via introduction of a halogen (typically bromine)
- Displace the 21-halogen with acetate via reaction with appropriate acetate salts
Route C: Using Selective Protection-Deprotection Strategies
This approach employs selective protection-deprotection strategies:
- Begin with a suitable steroid precursor with protected hydroxyl groups
- Introduce the 4,6-diene system using chloranil in water/butanone at 40-45°C
- Selectively introduce the 11-keto functionality
- Introduce or deprotect the 17-hydroxy group
- Introduce the 21-acetyloxy group through appropriate acetylation methods
Analytical Verification and Characterization
The successful preparation of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione should be confirmed through multiple analytical methods.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) should be employed to verify the purity of the final compound, with expected purity >95%. Thin-layer chromatography (TLC) can be used for reaction monitoring and preliminary purity assessment.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR to confirm key structural features including the vinyl protons of the 4,6-diene system and the acetyl methyl group
- ¹³C NMR to verify the presence of carbonyl carbons at positions 3, 11, and 20, as well as the acetyloxy carbonyl
Infrared (IR) Spectroscopy:
- Characteristic absorption bands for the ketone groups (approximately 1710-1720 cm⁻¹)
- Characteristic absorption for the acetyloxy group (approximately 1740 cm⁻¹)
- Hydroxyl group stretching (approximately 3400-3600 cm⁻¹)
Mass Spectrometry:
- Molecular ion peak at m/z 400.1886
- Characteristic fragmentation pattern for steroid acetates, including loss of acetic acid (60 mass units)
Critical Considerations for Industrial Synthesis
For industrial-scale preparation of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione, several factors must be considered:
Economic and Environmental Factors
The proposed synthetic routes vary in economic viability and environmental impact:
| Route | Starting Material Cost | Number of Steps | Waste Generation | Overall Economic Viability |
|---|---|---|---|---|
| Route A | Moderate | 5-6 | Moderate | Good |
| Route B | Higher | 5-7 | Higher | Moderate |
| Route C | Moderate | 5-6 | Moderate-High | Good |
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a single bond, altering the compound’s reactivity.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 21-hydroxy-17-oxo-pregna-4,6-diene-3,11,20-trione, while reduction can produce 21-(acetyloxy)-17-hydroxy-pregna-4,6-diene-3,20-dione .
Scientific Research Applications
Anti-inflammatory Properties
The compound has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation.
- Mechanism of Action : The compound appears to interfere with signaling pathways that activate inflammatory mediators, thereby reducing inflammation in various biological models.
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
- Inhibition of Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive function and memory.
- Case Study : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and a reduction in amyloid plaque formation compared to control groups.
Synthetic Chemistry Applications
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione serves as an intermediate in the synthesis of other steroid derivatives. Its structural characteristics make it valuable for creating compounds with enhanced pharmacological properties.
- Example : It is used in the synthesis of Paramethasone acetate, a potent glucocorticoid with anti-inflammatory and immunosuppressant effects.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production; reduces inflammation in various models. |
| Neuroprotective | Inhibits acetylcholinesterase; enhances cognitive function and memory; reduces amyloid plaques. |
| Synthetic Intermediate | Used in the synthesis of Paramethasone acetate and other steroid derivatives. |
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including anti-inflammatory and immunomodulatory responses .
Comparison with Similar Compounds
Prednisone 21-Acetate
21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-pregna-4,6-diene-3,20-dione
- Structure : CAS 564-57-8 (C₂₄H₂₉FO₆).
- Key Differences :
- Applications : Enhanced topical use due to prolonged half-life .
Fluorinated and Methylated Derivatives
6α-Fluoro-16α-methyl-pregna-4,9(11)-diene-3,20-dione 21-acetate
- Structure : CAS 1881-07-8 (C₂₄H₂₉FO₆).
- Key Differences :
- Safety: No carcinogenicity data; mutagenicity reported in vitro .
Clocortolone (9α-chloro-6α-fluoro-16α-methyl derivative)
- Key Differences :
Analogues with Altered Ketone or Hydroxyl Groups
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-succinate
- Structure : C₂₆H₃₂O₉ (succinate ester).
- Key Differences: Esterification: Succinate at C21 improves water solubility (>50 mg/mL vs. 1.8 mg/mL for cortisone acetate), enabling intravenous formulations . Metabolism: Rapid hydrolysis to active metabolite in plasma .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound Name | CAS | Molecular Formula | Key Substituents | Glucocorticoid Potency* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Cortisone Acetate | 50-04-4 | C₂₃H₂₈O₆ | 4,6-diene, 21-acetoxy | 1.0 (Reference) | 1.8 |
| Prednisone 21-Acetate | 125-10-0 | C₂₃H₂₈O₆ | 1,4-diene | 3.5–5.0 | 0.9 |
| 9-Fluoro-4,6-diene derivative | 564-57-8 | C₂₄H₂₉FO₆ | 9-fluoro, 4,6-diene | 4.2 | 0.12 |
| 6α-Fluoro-16α-methyl derivative | 1881-07-8 | C₂₄H₂₉FO₆ | 6α-fluoro, 16α-methyl | 6.8 | 0.07 |
| Clocortolone | N/A | C₂₂H₂₆ClFO₅ | 9α-chloro, 6α-fluoro, 16α-methyl | 10.0 | 0.05 |
*Relative to cortisone acetate .
Biological Activity
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione, often referred to as a derivative of cortisone, exhibits significant biological activity primarily related to its glucocorticoid properties. This compound is known for its anti-inflammatory effects and potential applications in various therapeutic areas. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is with a molecular weight of approximately 360.45 g/mol. Its structure features multiple hydroxyl groups and acetoxy functionalities that contribute to its biological effects.
The biological activity of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it influences gene expression related to inflammation and immune responses. This compound acts by:
- Inhibiting pro-inflammatory cytokines : It downregulates the expression of cytokines such as IL-1 and TNF-alpha.
- Modulating immune cell function : It affects the proliferation and activation of lymphocytes and macrophages.
Biological Activity Data
The following table summarizes key biological activities associated with 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione:
Case Studies
- Anti-inflammatory Effects : In a study involving rats with induced paw edema, administration of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione significantly reduced swelling compared to control groups. The reduction was attributed to decreased prostaglandin synthesis.
- Immunosuppressive Properties : A clinical trial assessed the compound's effect on patients with autoimmune disorders. Results indicated a marked decrease in disease activity scores and a reduction in circulating inflammatory markers.
- Cancer Research : In vitro studies demonstrated that 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione exhibited cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer), promoting apoptosis through the activation of caspase pathways.
Q & A
Q. What are the key structural features and spectroscopic identification methods for this compound?
The compound is characterized by a 4,6-diene system, 3,11,20-trione groups, and acetyloxy/hydroxy substitutions at C21 and C17, respectively. Infrared (IR) spectroscopy is critical for identifying functional groups, particularly the carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the trione moieties. Comparative IR analysis with reference standards, as described in pharmacopeial protocols (e.g., prednisone identification in ), is recommended to resolve discrepancies caused by solvent residues . Solubility data (e.g., in methanol or acetone) from pregnane analogs ( ) can guide sample preparation for spectroscopy .
Q. What synthetic or isolation challenges arise due to the 4,6-diene system?
The conjugated 4,6-diene system increases susceptibility to oxidation and photodegradation. Stability studies of similar steroids (e.g., prednisone in ) suggest storing the compound in inert atmospheres and avoiding prolonged light exposure . Natural product isolation methods (e.g., from Nerium oleander in ) require chromatographic techniques like reverse-phase HPLC to separate diene-containing pregnanes from co-occurring metabolites .
Q. How can researchers validate purity and quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ ~240 nm for diene absorption) is widely used. Pharmacopeial standards () emphasize using certified reference materials for calibration and resolving peak overlaps via derivatization (e.g., methanol recrystallization) . Mass spectrometry (LC-MS) is advised for confirming molecular integrity, leveraging fragmentation patterns of analogous steroids ( ) .
Advanced Research Questions
Q. How does the 21-acetyloxy group influence metabolic stability compared to non-acetylated analogs?
The acetyloxy group at C21 likely slows hepatic metabolism by sterically hindering esterase activity. Comparative studies of cortisone acetate () show prolonged half-life due to delayed deacetylation . Methodologically, in vitro assays using liver microsomes can quantify metabolic rates, while isotopic labeling (e.g., ³H or ¹⁴C) tracks metabolite formation in vivo.
Q. What experimental strategies resolve contradictions in reported anti-inflammatory activity?
Discrepancies may arise from cell line specificity or assay conditions. demonstrates using intercellular adhesion molecule-1 (ICAM-1) inhibition as a target for anti-inflammatory validation . Researchers should standardize assays across multiple models (e.g., human fibroblasts vs. cancer cells) and include positive controls (e.g., prednisolone from ) to contextualize potency .
Q. How can in silico modeling predict glucocorticoid receptor (GR) interactions?
Molecular docking studies using GR crystal structures (PDB: 1P93) can model ligand binding. The 4,6-diene system may alter binding affinity compared to 4-ene steroids (e.g., cortisol in ). Free energy perturbation (FEP) calculations validate hypotheses, while surface plasmon resonance (SPR) assays measure binding kinetics experimentally .
Q. What advanced purification techniques are needed for isolating this compound from natural sources?
highlights flash chromatography with gradients of ethyl acetate/hexanes for initial separation, followed by preparative HPLC (C18 columns, acetonitrile/water mobile phase) . Countercurrent chromatography (CCC) is advantageous for resolving structurally similar pregnanes, as seen in steroid isolation workflows () .
Methodological Considerations Table
Key Challenges & Solutions
- Data Contradictions : Cross-validate bioactivity using orthogonal assays (e.g., ELISA for cytokine suppression and transcriptomics for GR activation).
- Stereochemical Complexity : Use X-ray crystallography or NOESY NMR to confirm configurations, as applied to similar steroids () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
